1-(4-Chlorophenyl)-4-(3-chloropropyl)piperazine
Overview
Description
1-(4-Chlorophenyl)-4-(3-chloropropyl)piperazine (1CP4CPP) is an organic compound used in a variety of scientific research applications. It is a member of the piperazine family of compounds, and is composed of a 1-(4-chlorophenyl) ring fused to a 4-(3-chloropropyl) piperazine ring. 1CP4CPP has been studied extensively in the fields of biochemistry and physiology, and has been found to possess a variety of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Properties
1-(4-Chlorophenyl)-4-(3-chloropropyl)piperazine has been studied for its synthesis and chemical properties. A study by Mai (2005) details the synthesis process of a closely related compound, 1-(3-chlorophenyl)piperazine, from 3-chloroaniline and bis-(2-chloroethyl) amine hydrochloride, achieving an overall yield of 45.7% (Mai, 2005). Similarly, Weiliang (2008) discusses the synthesis of medicinal intermediates, including 1-(3-chlorophenyl)-4-(3-chloropropyl) piperazine, which are important for the preparation of N,N-substituted piperazines (Weiliang, 2008).
Structural and Electronic Analysis
Bhat et al. (2018) conducted theoretical and experimental investigations into the structural, electronic, molecular, and biological properties of a related compound, 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride. Their research provides insights into the compound's crystalline structure, electronic properties, and potential biological activity (Bhat et al., 2018).
Pharmacological Research
Studies on derivatives of this compound have shown potential pharmacological applications. Mallikarjuna et al. (2014) synthesized a series of derivatives and screened them for anticancer and antituberculosis activities, with some compounds exhibiting significant effects (Mallikarjuna et al., 2014).
Analytical Applications
The compound has also been studied for its analytical applications. Venugopal et al. (2014) developed a method for the quantitative determination of a related compound, 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine, using liquid chromatography-tandem mass spectrometry, indicating its potential use in trace analysis (Venugopal et al., 2014).
Spectroscopic Studies
Dikmen (2019) conducted spectroscopic studies on 1-(4-Chlorophenyl) piperazine, using techniques like NMR, FTIR, and Raman to analyze its molecular structure, providing vital information for its characterization (Dikmen, 2019).
properties
IUPAC Name |
1-(4-chlorophenyl)-4-(3-chloropropyl)piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2/c14-6-1-7-16-8-10-17(11-9-16)13-4-2-12(15)3-5-13/h2-5H,1,6-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMULYPQYYXEQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCl)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30283627 | |
Record name | 1-(4-chlorophenyl)-4-(3-chloropropyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30283627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6323-14-4 | |
Record name | NSC32558 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32558 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-chlorophenyl)-4-(3-chloropropyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30283627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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